molecular formula C59H107N11O12 B12686876 Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)- CAS No. 154334-72-2

Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-

Cat. No.: B12686876
CAS No.: 154334-72-2
M. Wt: 1162.5 g/mol
InChI Key: ZWSDLBLNECTKMP-BDBXRLBOSA-N
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Description

Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It is known for its potent immunosuppressive properties, which have been widely exploited in clinical settings, particularly in organ transplantation and the treatment of autoimmune diseases .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving cyclosporin A include cytochrome P450 enzymes, which facilitate regioselective hydroxylation. The conditions for these reactions typically involve the use of heterologous redox partner proteins to reconstitute the activity of the enzymes .

Major Products: The major products formed from the reactions of cyclosporin A include hydroxylated derivatives such as γ-hydroxy-N-methyl-L-leucine-4-cyclosporin A and γ-hydroxy-N-methyl-L-leucine-9-cyclosporin A .

Scientific Research Applications

Immunosuppressive Applications

Cyclosporin A primarily functions by inhibiting T cell activation through the calcineurin pathway. Its applications in immunosuppression are well-documented:

  • Organ Transplantation : Cyclosporin A is essential in preventing graft-versus-host disease and organ rejection. Studies have shown that doses as low as 2 mg/kg/day can be ineffective, while higher doses (5 mg/kg/day) ensure prolonged graft survival without significant nephrotoxicity .
  • Autoimmune Disorders : It has been used to treat conditions like aplastic anemia and autoimmune hepatitis. Notably, low-dose cyclosporin A has been found to exhibit immunomodulatory properties that could benefit patients with autoimmune conditions .

Table 1: Immunosuppressive Effects of Cyclosporin A

ApplicationDosage (mg/kg/day)Effectiveness
Organ Transplantation5Prolonged graft survival
Autoimmune Hepatitis2-5Reduced disease activity
Aplastic Anemia50 (bid)Risk of thrombotic events

Neurological Applications

Recent studies have highlighted the neuroprotective potential of Cyclosporin A in neurological contexts:

  • Neuroprotection : Cyclosporin A has been shown to stabilize mitochondrial function, which may protect against ischemic damage during strokes. In clinical trials, it demonstrated the ability to ameliorate cerebral oxidative metabolism .
  • Neurogenesis : Research indicates that Cyclosporin A can enhance the proliferation and survival of neural precursor cells (NPCs), suggesting its potential in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study involving animal models indicated that administration of Cyclosporin A post-stroke led to improved outcomes in terms of metabolic recovery and reduced infarct size compared to controls .

Dermatological Applications

Cyclosporin A has also found a niche in dermatology:

  • Atopic Dermatitis : Clinical trials have shown that Cyclosporin A can be an effective treatment for severe atopic dermatitis. In a placebo-controlled study, patients receiving 5 mg/kg/day for six weeks showed significant improvement compared to those on placebo .

Table 2: Dermatological Efficacy of Cyclosporin A

ConditionDosage (mg/kg/day)Duration (weeks)Response Rate (%)
Atopic Dermatitis5683 (vs. 39 on placebo)

Potential Side Effects and Considerations

While Cyclosporin A is effective, it is not without risks:

  • Neurotoxicity : Reports indicate that up to 40% of patients may experience neurological side effects, including tremors and seizures .
  • Thrombotic Events : There is evidence linking Cyclosporin A to increased risk of thrombotic complications, particularly in patients with underlying conditions such as aplastic anemia .

Biological Activity

Cyclosporin A (CsA) is a cyclic undecapeptide that has garnered significant attention due to its immunosuppressive properties and its role in various biological processes. The compound 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a derivative of CsA, and its biological activity is of particular interest in both therapeutic and research contexts. This article delves into the biological activity of this compound, highlighting key findings from various studies, including data tables and case studies.

Cyclosporin A exerts its effects primarily through the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase. This inhibition occurs when CsA binds to cyclophilin, forming a complex that subsequently inhibits calcineurin's activity. This mechanism is crucial in modulating T-cell activation and proliferation, which is pivotal for its immunosuppressive effects during organ transplantation and autoimmune disease treatment .

Key Points:

  • Calcineurin Inhibition : CsA binds to cyclophilin, inhibiting calcineurin and preventing T-cell activation.
  • Selective Immunosuppression : Unlike other immunosuppressants, CsA does not generally inhibit cell proliferation but selectively targets lymphocytes .

Biological Effects on Neural Precursor Cells

Recent studies have demonstrated that CsA has direct effects on neural precursor cells (NPCs). In vitro assays showed that CsA enhances NPC survival without altering their differentiation profile. Furthermore, in vivo administration of CsA resulted in an increased number of NPCs within the neurogenic niche, suggesting its potential utility in brain repair strategies .

Table 1: Effects of Cyclosporin A on Neural Precursor Cells

ParameterControl GroupCsA Treated Group
NPC Survival Rate (%)70%85%
Cell–Cell Adhesion Score85
Colony Size (mm²)100150

Low-Dose vs. High-Dose Effects

Interestingly, the effects of cyclosporin A can vary significantly depending on the dosage. While high doses are known to suppress T-cell activation effectively, low doses may paradoxically activate certain immune responses. Studies have indicated that low-dose CsA can induce pro-inflammatory cytokines such as IL-12 and TNF-α, suggesting a complex role in immune modulation .

Case Study: Low-Dose Cyclosporin A in Mice

In a controlled study involving mice treated with low-dose CsA (5 mg/kg), researchers observed:

  • Increased levels of IL-12 and IFN-γ.
  • Enhanced activation of CD8+ T lymphocytes.

These findings underscore the dual nature of CsA's immunomodulatory effects, which may be harnessed for therapeutic purposes in specific contexts.

Structural Insights

The structural biology of cyclosporin A has been elucidated through crystallographic studies. The interaction between cyclosporin A and calcineurin involves specific residues that facilitate binding and inhibition. Notably, modifications to the structure of CsA can significantly alter its immunosuppressive potency .

Table 2: Key Structural Features of Cyclosporin A

FeatureDescription
Molecular Weight1202.65 g/mol
Key ResiduesN-methyl leucines (4 & 6), Trp-121
Binding AffinityHigh affinity for calcineurin

Properties

CAS No.

154334-72-2

Molecular Formula

C59H107N11O12

Molecular Weight

1162.5 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1

InChI Key

ZWSDLBLNECTKMP-BDBXRLBOSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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